Gal-021

概要

説明

GAL-021 is a novel intravenous peripheral chemoreceptor modulator developed to counteract opioid-induced respiratory depression (OIRD) while preserving analgesia. It functions primarily as a BKCa (KCNMA1) channel inhibitor, with additional effects on M-type (KCNQ) potassium currents (IK(M)) and hyperpolarization-activated cation currents (Ih) . Its pharmacological profile includes:

- IC50 values: 2.33 µM for Ca<sup>2+</sup>-activated K<sup>+</sup> currents (IK(Ca)) and 3.75 µM for IK(M) .

- Mechanism: Prolongs BKCa</sup> channel closure time without altering open-state duration, reducing channel open probability .

- Clinical relevance: Reverses OIRD in humans and animal models without compromising opioid analgesia or causing hemodynamic instability .

作用機序

Target of Action

Gal-021, also known as ENA-001, primarily targets the BKCa potassium channel . This channel is a large conductance, voltage, and calcium-activated potassium channel that is fundamental in controlling the electrical activity of cells .

Mode of Action

This compound acts as a respiratory stimulant . Its mechanism of action is primarily thought to involve blocking the BKCa potassium channel . This blocking action decreases the amplitude of the macroscopic Ca2±activated K+ current (IK(Ca)) in a concentration-dependent manner . The open-state probability of BKCa channels is markedly decreased with the addition of this compound .

Biochemical Pathways

The BKCa potassium channel contains response elements for CO, O2, and CO2 . Its blockage by this compound increases carotid body signaling, phrenic nerve activity, and respiratory drive . This action on the BKCa channel affects the biochemical pathways involved in the regulation of ventilation .

Pharmacokinetics

The pharmacokinetics of this compound are consistent with an acute care medication . It is administered intravenously, and its concentration rises rapidly during infusion and decreases initially rapidly (distribution t1/2 of 30 min) and then more slowly (terminal t1/2 of 5.6 h) .

Result of Action

This compound stimulates ventilation and/or attenuates opiate-induced respiratory depression in rats, mice, and nonhuman primates, without decreasing morphine analgesia in rats .

Action Environment

The action of this compound is influenced by the environment within the body. For example, the ventilatory stimulation in rats is attenuated by carotid sinus nerve transection . This suggests that the intact carotid body is necessary for the full ventilatory effects of this compound . .

生化学分析

Biochemical Properties

Gal-021 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with big-conductance calcium-activated potassium channels (BKCa channels). This compound has been shown to suppress the activity of these channels, leading to a decrease in the amplitude of macroscopic calcium-activated potassium current (IK(Ca)) in a concentration-dependent manner . Additionally, this compound interacts with M-type potassium currents and hyperpolarization-activated cationic currents, further influencing cellular ionic balance . These interactions highlight the compound’s ability to modulate ion channel activity, which is critical for various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In pituitary tumor cells (GH3 cells), the presence of this compound has been found to decrease the amplitude of depolarization-elicited calcium-activated potassium currents . This modulation of ion channel activity can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of BKCa channels by this compound can lead to alterations in cellular excitability and neurotransmitter release, impacting overall cell function . Furthermore, this compound has been shown to attenuate opioid-induced respiratory depression without compromising opioid analgesia, indicating its potential therapeutic application in respiratory control disorders .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific ion channels and enzymes. This compound binds to and inhibits BKCa channels, leading to a decrease in their open-state probability and a rightward shift in the voltage dependence of the activation curve . This inhibition is voltage-dependent and results in the lengthening of the mean closed time of BKCa channels without altering the mean open time . Additionally, this compound suppresses M-type potassium currents and hyperpolarization-activated cationic currents, further modulating cellular ionic balance . These molecular interactions highlight the compound’s ability to influence ion channel activity and cellular excitability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on BKCa channels and other ion currents over extended periods, indicating its stability in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodents and nonhuman primates, this compound has been shown to stimulate ventilation and attenuate opioid-induced respiratory depression in a dose-dependent manner . At higher doses, this compound can produce a modest increase in heart rate without significantly altering mean arterial pressure . The threshold effects and potential toxic or adverse effects of this compound at high doses need to be carefully evaluated to ensure its safety and efficacy in clinical applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and clearance from the body. For instance, the inhibition of BKCa channels by this compound can impact metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and safety. This compound is transported across cell membranes and distributed to various tissues, where it interacts with specific ion channels and enzymes . The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its effects on ion channels and other biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, further modulating its activity and function. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

生物活性

GAL-021 is a novel compound known for its role as a respiratory stimulant and a modulator of ionic currents, particularly in the context of big-conductance calcium-activated potassium (BKCa) channels. It has been studied for its potential therapeutic applications in managing respiratory conditions and influencing neuronal activity.

This compound primarily acts by suppressing the activity of BKCa channels, which are critical in regulating neuronal excitability and muscle contraction. Research indicates that this compound decreases the amplitude of macroscopic calcium-activated potassium currents in a concentration-dependent manner, with an effective IC50 value of approximately 2.33 μM for BKCa channels and 3.75 μM for M-type K+ currents .

Key Findings:

- Inhibition of BKCa Channels : this compound reduces the open-state probability of these channels, leading to altered ionic currents that can affect cellular excitability .

- Voltage Dependence Shift : The presence of this compound results in a rightward shift in the voltage dependence activation curve of BKCa channels, indicating that higher voltages are required for activation .

- Impact on Other Ionic Currents : Besides BKCa channels, this compound also suppresses hyperpolarization-activated cationic currents but does not significantly affect erg-mediated K+ currents or delayed rectifier K+ currents .

Efficacy in Animal Models

This compound has demonstrated significant efficacy in preclinical studies involving various animal models:

These studies suggest that this compound could be beneficial in conditions where respiratory control is compromised.

Clinical Implications

In clinical settings, this compound's ability to modulate breathing patterns may offer therapeutic avenues for patients with respiratory depression or conditions such as sleep apnea. Its action on BKCa channels can also have implications for neurological disorders where neuronal excitability needs regulation.

Research Example

A study involving the administration of this compound to rats revealed that it significantly increased minute ventilation without causing adverse effects on heart rate or blood pressure, suggesting a favorable safety profile . Further studies are warranted to explore its long-term effects and potential side effects.

化学反応の分析

BK<sub>Ca</sub> Channel Suppression

GAL-021 reduces Ca<sup>2+</sup>-activated K<sup>+</sup> currents (I<sub>K(Ca)</sub>) in pituitary GH<sub>3</sub> cells with:

-

Mechanism : Rightward shift in voltage-dependent activation curve (no change in gating charge or single-channel conductance)

-

Kinetic Impact :

Table 1: this compound Effects on BK<sub>Ca</sub> Channels

M-Type K<sup>+</sup> Current (I<sub>K(M)</sub>) Inhibition

Hyperpolarization-Activated Cationic Current (I<sub>h</sub>)

At 30 μM this compound:

-

Amplitude reduction: 263 ± 23 pA → 77 ± 15 pA (n=8) during −120 mV hyperpolarization

-

Activation time constant increased from 478 ± 25 ms to 696 ± 37 ms (n=8)

Plasma Concentration-Time Profile

In human studies (0.96 mg kg<sup>−1</sup> h<sup>−1</sup> IV infusion):

Table 2: Key Pharmacokinetic Parameters

| Dose (mg kg<sup>−1</sup> h<sup>−1</sup>) | C<sub>max</sub> (ng mL<sup>−1</sup>) | AUC<sub>0–∞</sub> (ng·h mL<sup>−1</sup>) |

|---|---|---|

| 0.96 | 1,420 ± 210 | 3,850 ± 540 |

| 0.72 (2-hour infusion) | 1,110 ± 160 | 4,120 ± 610 |

| Data from |

Reversibility and Antagonism

-

BK<sub>Ca</sub> suppression reversed by BMS-191011 (10 μM), a channel activator

-

I<sub>K(Ca)</sub> inhibition reversed by verteporfin (Ca<sup>2+</sup> sensitizer) but not diazoxide

Selectivity Profile

This compound (30 μM) shows no significant effects on:

The absence of data on synthetic pathways or degradation chemistry in available literature suggests this compound's primary research focus remains its modulatory effects on respiratory control circuits via ion channel interactions. Further studies are required to elucidate its full chemical reactivity profile.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GAL-021, and how is it validated experimentally?

this compound acts as a BKCa (Big Potassium) channel blocker, primarily targeting carotid body chemoreceptors to stimulate respiratory drive. Validation involves:

- In vitro assays : Patch-clamp electrophysiology in GH3 cells confirms BKCa channel inhibition .

- In vivo models : Carotid sinus nerve transection in rats and knockout mice lacking BKCa α-subunits show attenuated ventilatory effects, confirming target specificity .

- Dose-response studies : Animal models demonstrate dose-dependent reversal of opioid-induced respiratory depression (OIRD) without compromising analgesia .

Q. What experimental models are commonly used to evaluate this compound's efficacy in respiratory stimulation?

Key models include:

- Rodent studies : Rats/mice with OIRD induced by opioids (e.g., morphine, fentanyl) to assess ventilation recovery .

- Nonhuman primates : Used for translational validation due to physiological similarities to humans .

- Ex vivo carotid body preparations : Isolated tissues to measure BKCa activity modulation .

Q. How should researchers design a Phase I clinical trial for this compound?

- Population : Healthy volunteers exposed to controlled opioid doses (e.g., alfentanil) to simulate OIRD .

- Endpoints : Ventilation parameters (minute volume, respiratory rate), safety profiles (cardiovascular stability), and analgesia retention .

- Controls : Placebo groups and crossover designs to isolate drug effects .

Q. What methodologies are recommended for assessing this compound's selectivity across ion channels?

- Radioligand binding assays : Screen for off-target interactions (e.g., adenosine receptors, 5-HT2B) .

- Kinase HotSpot profiling : Evaluate inhibition of 50+ kinases at 10 μM concentrations to rule out nonspecific effects .

- Voltage-clamp experiments : Test specificity against IK(erg) and IK(DR) currents in GH3 cells .

Q. How can researchers ensure reproducibility in this compound studies?

- Standardized protocols : Detailed descriptions of animal handling, opioid dosing, and ventilation measurements .

- Data transparency : Publish raw electrophysiology traces and ventilation datasets in supplementary materials .

- Reagent validation : Use batch-tested this compound from accredited suppliers with certificates of analysis .

Advanced Research Questions

Q. How can contradictory findings about this compound's effects on non-BKCa channels be resolved?

- Contextual analysis : GH3 cells show this compound’s minor inhibition of IK(DR) but no effect on IK(erg), suggesting BKCa specificity in physiological systems .

- Species-specific assays : Compare ion channel expression profiles across models (e.g., rodents vs. primates) to identify confounding factors .

- Computational modeling : Predict binding affinities to non-BKCa channels using molecular docking simulations .

Q. What strategies optimize in vitro-to-in vivo translation of this compound's BKCa-blocking activity?

- Tissue-specific BKCa isoform profiling : Characterize α/β-subunit combinations in carotid bodies versus other tissues (e.g., smooth muscle) .

- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with carotid body activity in real time .

- Ex vivo validation : Use perfused carotid bodies from BKCa-knockout animals to confirm target engagement .

Q. How do interspecies differences impact this compound's efficacy in preclinical vs. clinical studies?

- Comparative physiology : Nonhuman primates exhibit closer BKCa channel homology to humans than rodents, necessitating primate models for dose extrapolation .

- Metabolic profiling : Assess species-specific cytochrome P450 activity to predict clearance rates .

- Clinical bridging studies : Use Phase Ib trials to adjust dosing based on human BKCa expression data .

Q. What statistical approaches address variability in this compound's ventilatory response across individuals?

- Mixed-effects models : Account for inter-subject variability in opioid sensitivity and BKCa expression .

- Cluster analysis : Group responders/non-responders based on genetic or physiological biomarkers (e.g., carotid body density) .

- Bayesian adaptive designs : Dynamically adjust dosing in clinical trials to optimize efficacy .

Q. How can this compound be integrated with existing therapies for synergistic respiratory stimulation?

- Combination studies : Co-administer with 5-HT4 agonists (e.g., BIMU8) to enhance carotid body activation .

- Systems pharmacology : Model interactions between this compound and opioid receptor antagonists (e.g., naloxone) to balance analgesia and ventilation .

- Multimodal monitoring : Use EEG and capnography to assess CNS and peripheral effects simultaneously .

Q. Methodological Recommendations

- Literature Review : Use Google Scholar with advanced filters (e.g., "this compound BKCa channel") and prioritize peer-reviewed journals over commercial databases .

- Data Analysis : Apply ANOVA for dose-response studies and Kaplan-Meier survival analysis for long-term safety assessments .

- Ethical Compliance : Obtain IRB approval for clinical protocols and adhere to ARRIVE guidelines for animal studies .

類似化合物との比較

Pharmacological Targets and Selectivity

GAL-021 exhibits multi-channel inhibition, distinguishing it from other K<sup>+</sup> channel modulators. Key comparisons include:

Key Findings :

- Selectivity: this compound shows higher selectivity for BKCa and IK(M) compared to TEA, a non-selective K<sup>+</sup> channel blocker .

- Multi-channel effects : Unlike vigabatrin, which selectively inhibits IKCa, this compound modulates BKCa, IK(M), and Ih, broadening its therapeutic scope .

- Synergy with GAL-160 : Both compounds are efficacious in sleep apnea models, but this compound uniquely preserves analgesia in OIRD .

In Vivo Efficacy and Clinical Advantages

- Opioid-induced respiratory depression :

- Noise-induced hearing loss (NIHL): this compound and TEA attenuate cochlear synapse degeneration, but this compound’s BKCa specificity may reduce off-target effects .

- Sleep apnea :

Structural and Mechanistic Insights

- BKCa inhibition : this compound binds to the channel’s inner pore, prolonging closure time without affecting single-channel conductance . This contrasts with BMS-191011, a BKCa activator that reverses this compound’s effects .

- Voltage dependence: this compound’s inhibition of BKCa is voltage-dependent, with stronger effects at depolarized potentials .

- Reversibility : this compound’s effects on IK(Ca) are reversible with BKCa activators like verrucadine or iberiotoxin .

準備方法

Chemical Synthesis and Structural Characteristics

GAL-021 (C~11~H~24~N~6~O~5~S) is a sulfated derivative of a benzamide scaffold, with a molecular weight of 352.41 g/mol . Although the exact synthetic route remains proprietary, preclinical studies indicate that its discovery involved iterative structural optimization of a lead compound library. Researchers synthesized numerous analogues to enhance selectivity for peripheral chemoreceptors, ultimately identifying this compound as a candidate with favorable pharmacokinetic and safety profiles .

Key Structural Features

The compound’s structure includes a sulfated moiety critical for its interaction with carotid body BK~Ca~ channels . Modifications to the benzamide core, such as the introduction of a tertiary amine side chain, were found to improve blood-brain barrier penetration while maintaining peripheral specificity .

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1380342-00-6 |

| Molecular Formula | C~11~H~24~N~6~O~5~S |

| Molecular Weight | 352.41 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | -20°C (1 month) |

Formulation Preparation Methods

Stock Solution Preparation

This compound’s limited aqueous solubility necessitates the use of organic solvents for stock solutions. GlpBio protocols recommend dissolving the compound in dimethyl sulfoxide (DMSO) at a master liquid concentration of 10–30 mM, followed by dilution in biocompatible solvents .

Table 2: Standard Stock Solution Preparation

| Component | Volume (μL) | Role |

|---|---|---|

| DMSO | 100 | Primary solvent |

| PEG 300 | 300 | Co-solvent |

| Tween 80 | 50 | Surfactant |

| ddH~2~O | 550 | Aqueous phase |

Procedure :

-

Dissolve this compound in DMSO to achieve the target concentration.

-

Sequentially add PEG 300 and Tween 80, mixing thoroughly after each addition.

-

Adjust the final volume with double-distilled water, ensuring clarity before use .

In Vitro Formulation Stability

Stability studies indicate that this compound stock solutions retain >90% potency for up to 6 months at -80°C and 1 month at -20°C . Aggregation is minimized by aliquotting to avoid freeze-thaw cycles.

In Vivo Formulation Strategies

Preclinical Administration Protocols

In rodent studies, this compound was administered intravenously (IV) at doses ranging from 0.03 to 3 mg/kg . The compound’s short distribution half-life (t~1/2,α~ = 0.45 h) necessitated continuous infusion for sustained effect .

Table 3: Representative Dosing Regimens

| Species | Dose (mg/kg/h) | Infusion Duration |

|---|---|---|

| Rat | 0.1–0.96 | 1–4 hours |

| Nonhuman Primate | 0.72 | 2–3 hours |

Clinical Formulation Adjustments

Phase I trials utilized biphasic infusions to mitigate infusion-site irritation, a common adverse effect at higher doses (>0.72 mg/kg/h) . The optimized protocol involved:

Analytical Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for purity assessment. This compound elutes at 8.2 minutes under isocratic conditions (70:30 acetonitrile:water) .

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 353.4 [M+H]^+^, consistent with its theoretical mass .

特性

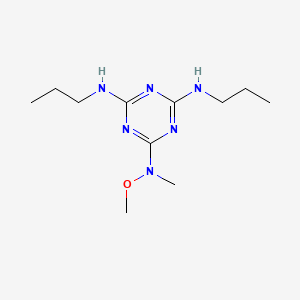

IUPAC Name |

2-N-methoxy-2-N-methyl-4-N,6-N-dipropyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O/c1-5-7-12-9-14-10(13-8-6-2)16-11(15-9)17(3)18-4/h5-8H2,1-4H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNLCHNQVJVCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)N(C)OC)NCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031220 | |

| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380341-99-0 | |

| Record name | GAL-021 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380341990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4,6-Bis(propylamino)-1,3,5-triazin-2-yl)-N,O-dimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENA-001 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ4OGT40Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。